Cas no 1803604-27-4 (4,4-dimethylpent-1-yn-3-amine;hydrochloride)

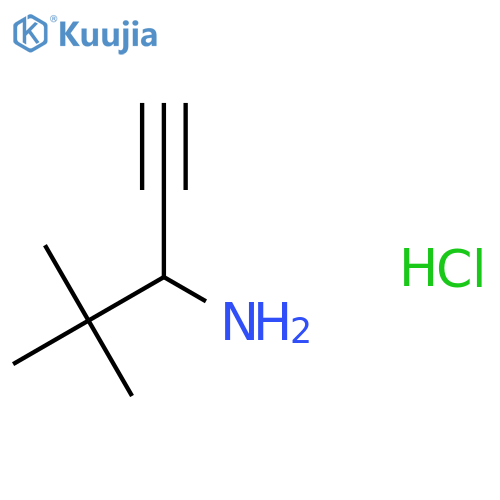

1803604-27-4 structure

商品名:4,4-dimethylpent-1-yn-3-amine;hydrochloride

CAS番号:1803604-27-4

MF:C7H14ClN

メガワット:147.645761013031

MDL:MFCD28505939

CID:4727736

PubChem ID:119031411

4,4-dimethylpent-1-yn-3-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4,4-dimethylpent-1-yn-3-amine hydrochloride

- Z2082999410

- 4,4-dimethylpent-1-yn-3-amine;hydrochloride

-

- MDL: MFCD28505939

- インチ: 1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H

- InChIKey: PTXMXRUISKVVCY-UHFFFAOYSA-N

- ほほえんだ: Cl.NC(C#C)C(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 110

- トポロジー分子極性表面積: 26

4,4-dimethylpent-1-yn-3-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-213297-2.5g |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 2.5g |

$1903.0 | 2023-09-16 | |

| TRC | D502858-50mg |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 50mg |

$ 250.00 | 2022-06-05 | ||

| Enamine | EN300-213297-0.1g |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 0.1g |

$337.0 | 2023-09-16 | |

| Aaron | AR01BC01-50mg |

4,4-Dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 50mg |

$336.00 | 2025-02-11 | |

| 1PlusChem | 1P01BBRP-2.5g |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 2.5g |

$2414.00 | 2024-06-18 | |

| 1PlusChem | 1P01BBRP-250mg |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 250mg |

$657.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2710-1-250mg |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 250mg |

¥1155.0 | 2024-04-23 | |

| 1PlusChem | 1P01BBRP-10g |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 10g |

$5224.00 | 2024-06-18 | |

| Aaron | AR01BC01-5g |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 5g |

$3897.00 | 2023-12-14 | |

| Aaron | AR01BC01-10g |

4,4-dimethylpent-1-yn-3-amine hydrochloride |

1803604-27-4 | 95% | 10g |

$5767.00 | 2023-12-14 |

4,4-dimethylpent-1-yn-3-amine;hydrochloride 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

1803604-27-4 (4,4-dimethylpent-1-yn-3-amine;hydrochloride) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1803604-27-4)4,4-dimethylpent-1-yn-3-amine;hydrochloride

清らかである:99%

はかる:1g

価格 ($):579.0